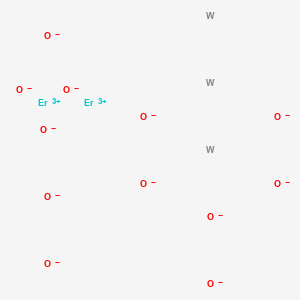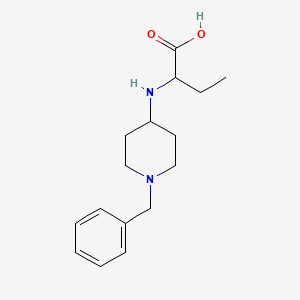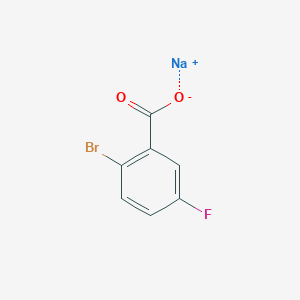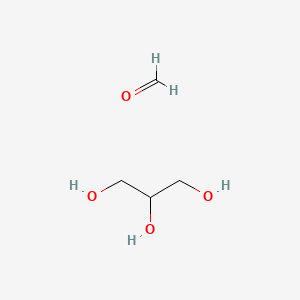
Formolglycerin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formolglycerin, also known as glycerol formal, is a chemical compound derived from the reaction of formaldehyde with glycerol. It is a colorless, odorless, and viscous liquid that is widely used in various industrial and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Formolglycerin is synthesized through the reaction of formaldehyde with glycerol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal linkage between the formaldehyde and glycerol molecules. The reaction conditions usually include a controlled temperature range and specific pH levels to ensure optimal yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where glycerol and formaldehyde are mixed in the presence of an acid catalyst. The reaction mixture is then heated to a specific temperature to promote the formation of this compound. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Formolglycerin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and elevated temperatures.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually carried out in anhydrous solvents to prevent hydrolysis.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols. These reactions often require the presence of a base to deprotonate the nucleophile and facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield formic acid and glyceric acid, while reduction can produce glycerol and methanol.
Scientific Research Applications
Formolglycerin has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: this compound is employed in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: It is used as a vehicle for drug delivery, particularly for water-insoluble drugs, due to its ability to solubilize these compounds.
Industry: this compound is utilized in the production of resins, plastics, and other polymeric materials. It also serves as an emulsifier and stabilizer in various formulations.
Mechanism of Action
Formolglycerin is similar to other glycerol derivatives, such as glycerol and glycerol triacetate. it has unique properties that make it distinct:
Glycerol: While glycerol is a simple triol, this compound contains an acetal linkage, which imparts different chemical reactivity and solubility properties.
Glycerol Triacetate: Glycerol triacetate is another derivative of glycerol, but it has three acetate groups instead of the acetal linkage found in this compound. This difference in structure leads to variations in their physical and chemical properties.
Comparison with Similar Compounds
- Glycerol
- Glycerol Triacetate
- Diethylene Glycol
- Propylene Glycol
Formolglycerin’s unique combination of properties makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
68442-91-1 |
|---|---|
Molecular Formula |
C4H10O4 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
formaldehyde;propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3.CH2O/c4-1-3(6)2-5;1-2/h3-6H,1-2H2;1H2 |
InChI Key |
SZMNOLSLNRNAJC-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C(C(CO)O)O |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


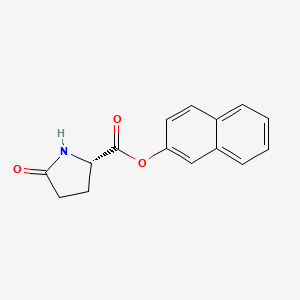
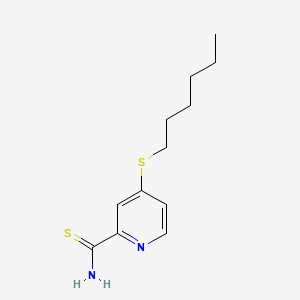
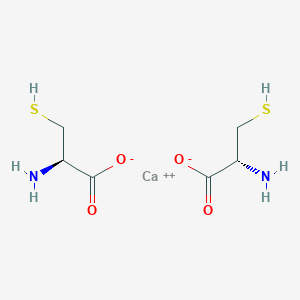
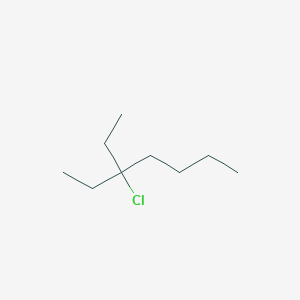
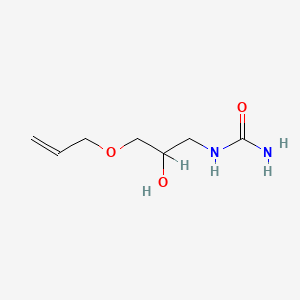
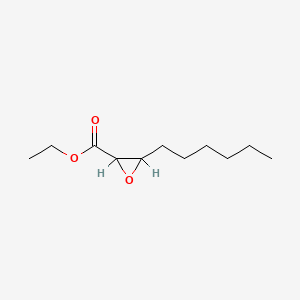
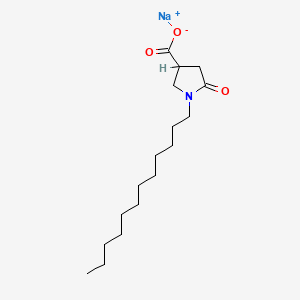
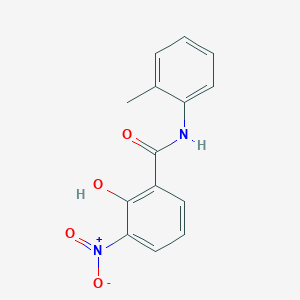
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)
